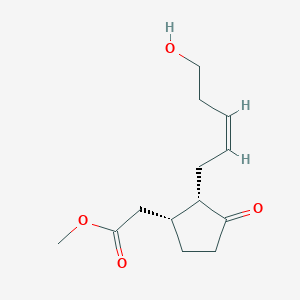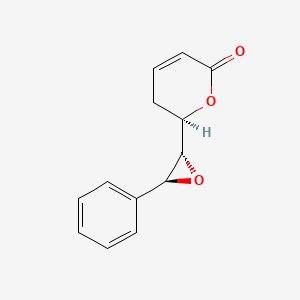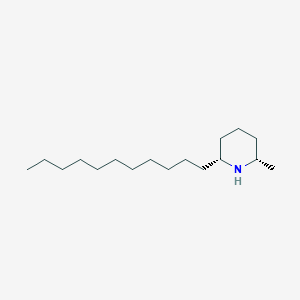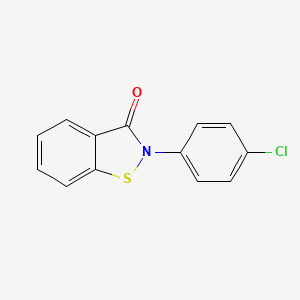![molecular formula C14H14ClNOS B1252235 5-[(2-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-ol CAS No. 61923-09-9](/img/structure/B1252235.png)
5-[(2-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxyticlopidine, also known as M1, belongs to the class of organic compounds known as thienopyridines. These are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. Thiophene is 5-membered ring consisting of four carbon atoms and one sulfur atom. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center. 7-Hydroxyticlopidine is considered to be a practically insoluble (in water) and relatively neutral molecule. 7-Hydroxyticlopidine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. In humans, 7-hydroxyticlopidine is involved in the ticlopidine action pathway.
7-hydroxyticlopidine is a thienopyridine that is ticlopidine which carries a hydroxy group at position 7. It is a metabolite of the antiplatelet drug, ticlopidine. It has a role as a drug metabolite. It is a thienopyridine, a member of monochlorobenzenes, a tertiary amino compound and an organic hydroxy compound. It derives from a ticlopidine.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Mechanistic Studies
- The compound is involved in acid-catalyzed cyclization reactions, forming spirothiolenone and tetrahydrothieno pyridines, indicating its utility in complex organic syntheses (Schneider & Pook, 1986).
Structural Analysis and Crystalline Forms
- In the study of clopidogrel hydrogen sulfate, a compound structurally related to 5-[(2-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-ol, different crystal forms and molecular conformations were analyzed, contributing to understanding the crystallography of similar compounds (Chernyshev et al., 2010).
Development of Antifungal Agents
- Derivatives of this compound have been synthesized and evaluated for antifungal activity, showing potential as antifungal agents with good drug-like properties (Sangshetti et al., 2014).
Exploration in Anticonvulsant Activities
- Studies have shown that certain derivatives of 5-[(2-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-ol exhibit significant anticonvulsant activities, indicating their potential in developing anticonvulsant drugs (Ohkubo et al., 1996).
Antimicrobial Applications
- Compounds structurally related to 5-[(2-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-ol have been synthesized and showed moderate to good antimicrobial activity, expanding the scope of this compound in antimicrobial research (Babu et al., 2016).
Nitric Oxide Synthase Inhibition
- Derivatives of this compound have been found to be potent inhibitors of nitric oxide synthase, particularly in neuronal and inducible forms, suggesting applications in conditions related to nitric oxide synthesis (Beaton et al., 2001).
Propiedades
Número CAS |
61923-09-9 |
|---|---|
Nombre del producto |
5-[(2-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-ol |
Fórmula molecular |
C14H14ClNOS |
Peso molecular |
279.8 g/mol |
Nombre IUPAC |
5-[(2-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-7-ol |
InChI |
InChI=1S/C14H14ClNOS/c15-12-4-2-1-3-10(12)7-16-8-11-5-6-18-14(11)13(17)9-16/h1-6,13,17H,7-9H2 |
Clave InChI |
GWHGEZHHJDSDMI-UHFFFAOYSA-N |
SMILES |
C1C(C2=C(CN1CC3=CC=CC=C3Cl)C=CS2)O |
SMILES canónico |
C1C(C2=C(CN1CC3=CC=CC=C3Cl)C=CS2)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-prop-1-YN-1-ylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine](/img/structure/B1252157.png)
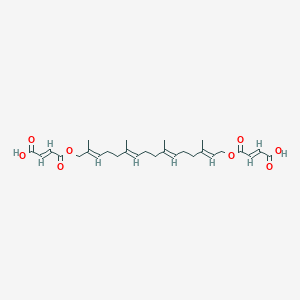
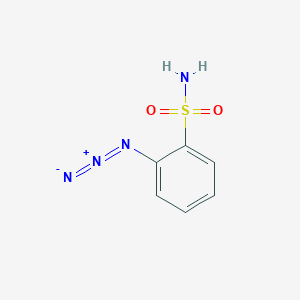
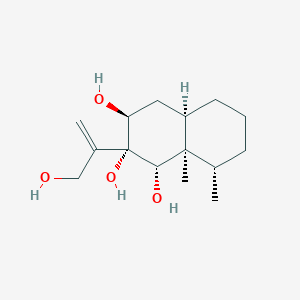
![(2S,3Z)-5-{[(2R,3R,5S,6S)-2,5-dimethyl-6-{(2E,4E)-3-methyl-5-[(3R,4R,5R,7S,8R)-4,7,8-trihydroxy-7-methyl-1,6-dioxaspiro[2.5]oct-5-yl]penta-2,4-dien-1-yl}tetrahydro-2H-pyran-3-yl]amino}-5-oxopent-3-en-2-yl acetate](/img/structure/B1252163.png)
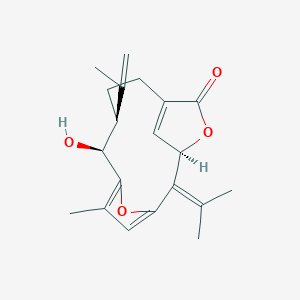
![(1S,4S,5R,8E,12R,13S,16R)-4,5,12-trihydroxy-4,8,12,16-tetramethyl-14-oxabicyclo[11.3.1]heptadec-8-en-15-one](/img/structure/B1252165.png)

